Oleyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

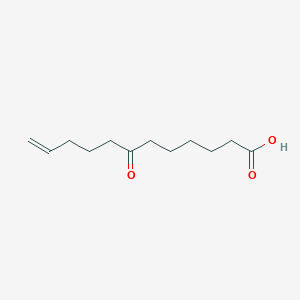

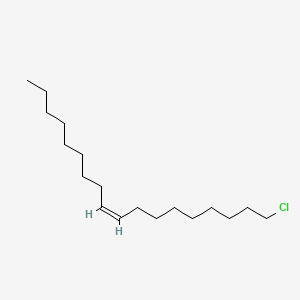

It is a colorless to pale yellow liquid primarily used in organic synthesis and material science . This compound is derived from oleic acid, a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils.

Mechanism of Action

Target of Action

Oleyl chloride, also known as (Z)-1-chlorooctadec-9-ene, is a fatty acid derivative . It is known to react with various organic compounds, including alcohols, mercaptans, and amines .

Mode of Action

This compound reacts with these compounds to form esters, thioesters, and amides . For instance, it can react with an alcohol to form an ester, a reaction that is commonly used in the synthesis of various organic compounds .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions it undergoes and the compounds it interacts with. For instance, in the synthesis of esters, this compound can contribute to the formation of lipophilic compounds, which can affect cell membrane properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactive species in the environment. Additionally, factors such as temperature and pH can influence the rate and direction of the reactions it participates in .

Preparation Methods

Oleyl chloride can be synthesized through several methods, primarily involving the reaction of oleic acid with chlorinating agents. The most common synthetic routes include:

Thionyl Chloride Method: Oleic acid is reacted with thionyl chloride (SOCl₂) under reflux conditions.

Phosphorus Trichloride or Pentachloride Method: Oleic acid is treated with phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅).

Oxalyl Chloride Method: Oleic acid is reacted with oxalyl chloride (COCl)₂ in the presence of a solvent like carbon tetrachloride.

Industrial production of this compound often involves large-scale reactions using these methods, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Oleyl chloride undergoes various chemical reactions, including:

Substitution Reactions: This compound reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively. For example, the reaction with ethanol produces oleyl ethanoate.

Hydrolysis: In the presence of water, this compound hydrolyzes to form oleic acid and hydrochloric acid.

Reduction: this compound can be reduced to oleyl alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common reagents used in these reactions include alcohols, amines, water, and reducing agents. The major products formed are esters, amides, oleic acid, and oleyl alcohol.

Scientific Research Applications

Oleyl chloride has diverse applications in scientific research and industry:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including surfactants, emulsifiers, and lubricants.

Material Science: This compound is employed in the modification of materials to confer hydrophobic properties and resistance to biodegradation.

Biological Research: It is used in the synthesis of bioactive molecules and drug delivery systems.

Industrial Applications: This compound is used in the production of cosmetics, pharmaceuticals, and agrochemicals.

Comparison with Similar Compounds

Oleyl chloride is similar to other fatty acid chlorides, such as:

Lauroyl Chloride (CH₃(CH₂)₁₀COCl): Derived from lauric acid, used in the synthesis of detergents and surfactants.

Palmitoyl Chloride (CH₃(CH₂)₁₄COCl): Derived from palmitic acid, used in the production of cosmetics and pharmaceuticals.

Stearoyl Chloride (CH₃(CH₂)₁₆COCl): Derived from stearic acid, used in the manufacture of lubricants and plasticizers.

Compared to these compounds, this compound is unique due to its unsaturated carbon-carbon double bond, which imparts different chemical reactivity and physical properties. This unsaturation allows for additional functionalization and modification, making this compound a versatile compound in various applications.

Properties

CAS No. |

16507-61-2 |

|---|---|

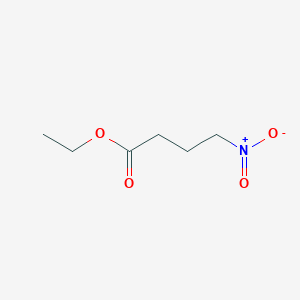

Molecular Formula |

C18H35Cl |

Molecular Weight |

286.9 g/mol |

IUPAC Name |

1-chlorooctadec-9-ene |

InChI |

InChI=1S/C18H35Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3 |

InChI Key |

IFABLCIRROMTAN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCCl |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCCl |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCl |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of oleyl chloride in chemical synthesis?

A1: this compound serves as a versatile building block in synthesizing various compounds. For instance, it's used to modify other molecules by attaching its long hydrophobic chain. Some notable applications include:

- Surfactant Production: this compound reacts with various molecules to create surfactants. For example, reacting it with hydrolysates of chromed waste creates surface-active substances [], while reacting it with cellulose or lignin forms hydrophobic coatings [].

- Biofoam Development: this compound reacts with tannin, a natural polyphenol, to create water-repellent, flexible biofoams []. These foams demonstrate improved water resistance and interesting mechanical properties.

- Drug Delivery Enhancement: Conjugating this compound to polyethylene glycol-block-poly(ɛ-caprolactone) copolymers creates nanocarriers with improved curcumin encapsulation, enhancing its bioavailability for potential anticancer applications [].

- Synthesis of Bioactive Compounds: this compound plays a crucial role in synthesizing insect pheromones like Muscalure (cis-9-tricosene), a sex attractant for houseflies []. This application highlights its utility in producing complex molecules with biological activity.

Q2: Can this compound participate in metathesis reactions?

A: Yes, this compound is a suitable substrate for olefin metathesis reactions. Research shows that modified or unmodified Re2O7–Al2O3 catalysts effectively catalyze the metathesis of this compound with alkenes like 1-hexene and 2-butene []. This reaction pathway holds potential for synthesizing telechelic compounds and other bioactive substances.

Q3: How does the structure of this compound influence its applications?

A3: this compound's structure directly impacts its applications.

Q4: What are the environmental considerations associated with this compound?

A4: While this compound offers various applications, it's crucial to consider its environmental impact.

Q5: What analytical techniques are employed to characterize this compound and its derivatives?

A5: Various analytical techniques are essential for characterizing this compound and the compounds synthesized using it. Some of the commonly used methods include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique confirms the structure of this compound derivatives and provides information about the arrangement of atoms within the molecule [, ].

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is valuable for identifying and quantifying this compound and its derivatives in complex mixtures, as demonstrated in the analysis of insect pheromone extracts [].

- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps identify functional groups present in this compound-derived compounds, confirming successful chemical modifications like esterification [].

- Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique is useful for analyzing high-molecular-weight compounds like the tannin-oleyl chloride derivatives used in biofoam production [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[7-(1,3,2-Dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane](/img/structure/B1587816.png)